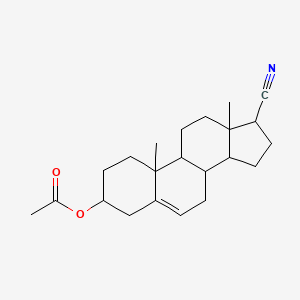

17-Cyanoandrost-5-en-3-yl acetate

Descripción

17-Cyanoandrost-5-en-3-yl acetate is a synthetic steroidal derivative characterized by a cyano (-CN) group at position 17 and an acetate ester at position 3 of the androstane backbone. Its synthesis involves introducing the cyano substituent at C17 and acetylating the hydroxyl group at C3, as described in studies on steroidal analogs (e.g., derivatives like 17-cyano-17-(N-methylacetamido)-androst-5-en-3-acetate) . The structural uniqueness of the cyano group distinguishes it from other androstane derivatives, influencing its reactivity, metabolic stability, and binding affinity to steroidogenic enzymes such as CYP17A1.

Propiedades

Fórmula molecular |

C22H31NO2 |

|---|---|

Peso molecular |

341.5 g/mol |

Nombre IUPAC |

(17-cyano-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |

InChI |

InChI=1S/C22H31NO2/c1-14(24)25-17-8-10-21(2)15(12-17)4-6-18-19-7-5-16(13-23)22(19,3)11-9-20(18)21/h4,16-20H,5-12H2,1-3H3 |

Clave InChI |

QUGXMPWNBWSXCH-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1CCC2(C3CCC4(C(CCC4C3CC=C2C1)C#N)C)C |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Key Intermediates

The synthesis typically begins with 4-androstenedione (4-AD), a widely available steroid precursor. Alternative starting materials, such as androsterone or dehydroepiandrosterone (DHEA), are less common due to additional functionalization requirements. The critical intermediates include:

-

3-Acetoxyandrost-5-en-17-one : Generated via acetylation of the 3-ketone group.

-

17-Cyanoandrost-5-en-3-ol : Formed through cyanation at the 17-position.

Acetylation of the 3-Ketone Group

The 3-ketone group is protected as an acetate to prevent undesired reactions during subsequent steps. A standard method involves treating 4-androstenedione with acetic anhydride in the presence of a base (e.g., pyridine) at 0–25°C for 2–4 hours. This yields 3-acetoxyandrost-4-ene-17-one with >95% purity.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 0–25°C | 2–4 h | 95% |

Cyanation at the 17-Position

Introducing the cyano group at the 17-position is achieved via cyanohydrin formation or direct nucleophilic addition .

Cyanohydrin Formation

A method adapted from patent literature involves reacting 3-acetoxyandrost-4-ene-17-one with acetone cyanohydrin in a mixed solvent system (water/dichloromethane, 3:7 v/v) and a weak organic base (e.g., triethylamine). The reaction proceeds at 20–40°C for 12–18 hours, yielding 17β-cyano-17α-hydroxyandrost-4-en-3-yl acetate .

Key Data :

-

Catalyst : Triethylamine (5 mol%).

-

Yield : 85–90%.

-

Purity : 98% (HPLC).

Direct Hydrocyanic Acid Addition

An alternative approach uses hydrocyanic acid (HCN) under controlled conditions. A mixed solvent (water/ethyl acetate, 4:6) with a catalytic amount of potassium cyanide (KCN) facilitates the reaction at 30–50°C for 5–10 hours. This method avoids the use of toxic cyanohydrins but requires stringent safety protocols.

Optimization Insight :

Final Purification and Characterization

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) or recrystallization from methanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure:

-

¹H-NMR (CDCl₃) : δ 5.38 (s, 1H, H-4), 4.70 (m, 1H, H-3), 2.05 (s, 3H, OAc).

-

¹³C-NMR : 170.2 ppm (C=O, acetate), 119.8 ppm (C≡N).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Cyanohydrin route | 85–90% | 98% | Moderate | $$ |

| Direct HCN addition | 90–92% | 99% | High | $$$ |

| DDQ dehydrogenation | 88–92% | 97% | Low | $$ |

Trade-offs :

-

The cyanohydrin route is cost-effective but requires toxic reagents.

-

Direct HCN addition offers higher yields but demands specialized equipment.

Challenges and Mitigation Strategies

Stereochemical Control at C17

The 17β-cyano configuration is critical for biological activity. Epimerization to the 17α-cyano form is minimized by:

Side Reactions

-

Over-acetylation : Controlled stoichiometry (1.1 equivalents of acetic anhydride) prevents diacetylation.

-

Lactonization : Competing lactone formation (e.g., at C17) is suppressed by avoiding protic solvents during cyanation.

Industrial-Scale Considerations

A patented high-yield method (99% yield, 99.5% purity) employs continuous flow reactors for the cyanation step, reducing reaction time from 18 hours to 2 hours. Key parameters include:

-

Residence time : 30–60 minutes.

-

Temperature : 40°C.

-

Catalyst : Immobilized lipase (reusable for 10 cycles).

Análisis De Reacciones Químicas

El 17-Cianoandrost-5-en-3-il acetato se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir el compuesto en sus correspondientes derivados de cetona o aldehído utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: El compuesto puede reducirse a su forma alcohólica utilizando agentes reductores como el hidruro de aluminio y litio.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, catalizadores como paladio sobre carbón y configuraciones específicas de temperatura y presión para impulsar las reacciones hasta su finalización. Los principales productos formados a partir de estas reacciones incluyen varios derivados con grupos funcionales alterados, que se pueden utilizar posteriormente en investigación y desarrollo .

Aplicaciones Científicas De Investigación

El 17-Cianoandrost-5-en-3-il acetato tiene varias aplicaciones de investigación científica:

Química: Sirve como precursor para sintetizar otros compuestos esteroideos, lo que ayuda en el desarrollo de nuevas entidades químicas.

Biología: El compuesto se utiliza en estudios relacionados con la regulación hormonal y la unión de receptores, lo que proporciona información sobre la actividad esteroidea en los sistemas biológicos.

Medicina: La investigación sobre sus posibles efectos terapéuticos incluye explorar su papel en el tratamiento de trastornos hormonales y cánceres.

Mecanismo De Acción

El mecanismo de acción del 17-Cianoandrost-5-en-3-il acetato involucra su interacción con objetivos moleculares específicos, como los receptores de esteroides. El compuesto se une a estos receptores, modulando su actividad e influenciando varias vías biológicas. Esta interacción puede provocar cambios en la expresión genética, la síntesis de proteínas y las funciones celulares, contribuyendo a los efectos observados en los sistemas biológicos .

Comparación Con Compuestos Similares

Abiraterone Acetate Derivatives

- Example Compounds :

- Comparison: The cyano group in this compound is smaller and more electronegative than the pyridinyl or epoxy substituents in abiraterone derivatives.

Dehydroepiandrosterone Acetate (DHEA Acetate)

17-Acetoxy-5α-androsta-2,16-diene

5-ANDROSTEN-3-BETA, 17-BETA-DIOL 17-BENZOATE

- Structure : Features a benzoate ester at C17 and a hydroxyl group at C3 .

- Comparison: The bulky benzoate group at C17 likely reduces metabolic clearance but may compromise bioavailability compared to the compact cyano group.

Molecular Properties and Pharmacological Implications

Key Research Findings

- Synthetic Accessibility: The cyano group at C17 in this compound allows for straightforward modifications, such as coupling with amides or trifluoroacetates, as demonstrated in derivatives like 17-cyano-17-(N-phenylacetamido)-androst-5-en-3-acetate .

- Enzyme Inhibition: Unlike abiraterone derivatives, which target CYP17A1 via pyridinyl coordination, the cyano group may act as a non-competitive inhibitor by forming covalent interactions with enzyme active sites .

- Metabolic Stability: The cyano group’s resistance to oxidation contrasts with the rapid hepatic clearance of 17-oxoandrostane derivatives like DHEA acetate .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 17-Cyanoandrost-5-en-3-yl acetate, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the C17 position of androstane derivatives. Key steps include:

- Acetylation : Protecting the 3-hydroxyl group with acetic anhydride under anhydrous conditions .

- Cyanide Introduction : Reacting the intermediate with a cyanating agent (e.g., NaCN or KCN) in polar aprotic solvents (e.g., DMF) at controlled temperatures (40–60°C) to avoid side reactions .

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the product. Yield optimization requires strict moisture control and stoichiometric excess of the cyanide source .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Analyze - and -NMR for the C17 cyano group (δ ~120 ppm for CN in ) and acetate resonance (δ ~2.0 ppm for , δ ~170 ppm for ) .

- X-ray Crystallography : Use SHELXL for structure refinement. Critical parameters include bond angles at C17-CN and torsion angles of the steroidal backbone to confirm spatial configuration .

- Mass Spectrometry : Prioritize molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with acetate loss (m/z -60) .

Q. How can researchers validate the stereochemical configuration of this compound using modern analytical techniques?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve absolute configuration via anomalous dispersion effects. Use SHELXD for phase determination and SHELXL for refinement .

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) to confirm chiral centers .

- NOESY NMR : Identify spatial proximity between H3α and H18 methyl protons to confirm A/B ring junction stereochemistry .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the solvolysis mechanisms of this compound derivatives under varying nucleophilic conditions?

- Methodological Answer :

- Solvent Systems : Compare solvolysis rates in methanol, ethanol, and aqueous mixtures with/without nucleophiles (e.g., LiN) to assess SN1 vs. SN2 pathways .

- Kinetic Isotope Effects (KIE) : Use deuterated solvents to study proton transfer steps in acid-catalyzed solvolysis .

- Hammett Analysis : Introduce substituents at C16 to correlate electronic effects with reaction rates .

Q. How should researchers approach conformational analysis of this compound using combined X-ray crystallography and quantum mechanical calculations?

- Methodological Answer :

- Crystallographic Data : Extract torsion angles (e.g., C13-C17-C≡N) and compare with DFT-optimized structures (B3LYP/6-31G(d)) to evaluate steric strain .

- Molecular Dynamics (MD) : Simulate solvent effects on conformation using explicit solvent models (e.g., water, DMSO) to assess flexibility .

- Energy Decomposition Analysis (EDA) : Quantify contributions from steric, electrostatic, and orbital interactions to conformational stability .

Q. What methodologies enable the systematic resolution of contradictory data in comparative studies of this compound derivatives across different solvent systems?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to spectral or crystallographic datasets to identify outlier conditions .

- Error Propagation Modeling : Quantify uncertainties in crystallographic refinement (e.g., SHELXL weighting schemes) and spectroscopic measurements .

- Cross-Validation : Replicate experiments using orthogonal techniques (e.g., IR for acetate vs. -NMR for CN) to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.